molecular formula C24H22N2O7 B12460016 2-{[(3-{[(3,4,5-Trimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid

2-{[(3-{[(3,4,5-Trimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid

Cat. No.: B12460016
M. Wt: 450.4 g/mol
InChI Key: JXRFXWVYEJMBHR-UHFFFAOYSA-N
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Description

2-[3-(3,4,5-Trimethoxybenzamido)benzamido]benzoic acid is a complex organic compound with the molecular formula C24H22N2O7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4,5-trimethoxybenzamido)benzamido]benzoic acid typically involves the reaction of 3,4,5-trimethoxybenzoic acid with appropriate amine derivatives. One common method involves the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The reaction proceeds through the formation of intermediate amides, which are then further reacted to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, filtration, and washing are crucial to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4,5-Trimethoxybenzamido)benzamido]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(3,4,5-Trimethoxybenzamido)benzamido]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(3,4,5-trimethoxybenzamido)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and amide groups play a crucial role in its binding affinity and activity. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3,4,5-Trimethoxybenzamido)benzamido]benzoic acid is unique due to its combination of multiple methoxy and amide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H22N2O7

Molecular Weight

450.4 g/mol

IUPAC Name

2-[[3-[(3,4,5-trimethoxybenzoyl)amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C24H22N2O7/c1-31-19-12-15(13-20(32-2)21(19)33-3)23(28)25-16-8-6-7-14(11-16)22(27)26-18-10-5-4-9-17(18)24(29)30/h4-13H,1-3H3,(H,25,28)(H,26,27)(H,29,30)

InChI Key

JXRFXWVYEJMBHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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